molecular formula C14H20N2O3S B2871784 N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide CAS No. 2034466-42-5

N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide

Cat. No.: B2871784
CAS No.: 2034466-42-5
M. Wt: 296.39
InChI Key: CJNXRDWGFZWIJG-UHFFFAOYSA-N
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Description

N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide is a chemical compound offered for research purposes. It is part of the oxalamide class of molecules, which have been identified in scientific literature as a scaffold of interest in medicinal chemistry. While the specific biological profile of this compound requires further investigation by researchers, structurally related oxalamide derivatives have been explored for their potential as antagonists of lysophosphatidic acid (LPA) receptors . LPA receptors are a family of G protein-coupled receptors implicated in a wide range of biological processes, and LPA5, in particular, has been a target for investigating novel therapeutic agents for inflammatory and neuropathic pain conditions . The molecular structure of this compound, featuring a cyclopentyl group and a hydroxypropyl-thiophene moiety, provides a template for probing structure-activity relationships. Researchers can utilize this compound as a building block or reference standard in their investigations. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N'-cyclopentyl-N-(3-hydroxy-3-thiophen-3-ylpropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c17-12(10-6-8-20-9-10)5-7-15-13(18)14(19)16-11-3-1-2-4-11/h6,8-9,11-12,17H,1-5,7H2,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJNXRDWGFZWIJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCCC(C2=CSC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide typically involves the following steps:

  • Formation of Cyclopentylamine: Cyclopentylamine is prepared through the reduction of cyclopentanone.

  • Synthesis of 3-Hydroxy-3-(thiophen-3-yl)propylamine: This intermediate is synthesized by reacting thiophene-3-carboxaldehyde with ethylene glycol and subsequently reducing the resulting intermediate.

  • Oxalamide Formation: The final step involves the reaction of cyclopentylamine with 3-hydroxy-3-(thiophen-3-yl)propylamine in the presence of oxalyl chloride to form the oxalamide derivative.

Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide can undergo various chemical reactions, including:

  • Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and acetic acid (CH3COOH).

  • Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and tetrahydrofuran (THF).

  • Substitution: Alkyl halides (e.g., methyl iodide), amines (e.g., aniline), and polar aprotic solvents (e.g., dimethylformamide, DMF).

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, or aldehydes.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Alkylated or amino-substituted derivatives.

Scientific Research Applications

N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide has several scientific research applications, including:

  • Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

  • Medicine: Explored for its therapeutic potential in treating diseases, including its role as a lead compound in drug discovery.

  • Industry: Utilized in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism by which N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to inhibition or activation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxalamide Derivatives

N1-{3-[4-(2,3-dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (Compound 10)
  • Structure : Features a dichlorophenyl-piperazine-propyl chain and a 5-methylpyrazole group.
  • The 3-hydroxy-3-(thiophen-3-yl)propyl group in the target compound is substituted with a pyrazole, which may alter solubility and hydrogen-bonding capacity.
  • Synthesis : Purified via silica gel chromatography and trituration, similar to methods that could be applied to the target compound .
General Oxalamide Trends
  • Physicochemical Properties : Cyclopentyl groups increase lipophilicity (logP) compared to aromatic or polar substituents. Thiophene and hydroxy groups may enhance aqueous solubility slightly, depending on pH.
  • Biological Relevance : Oxalamides are explored as kinase inhibitors, antimicrobials, or neuroactive agents, but activity depends on substituent electronic and steric profiles.

Thiophene-Containing Analogues

a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and Related Compounds
  • Structure : These compounds share a thiophene ring but lack the oxalamide core. For example, (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine includes a naphthalene-oxy-thiophene-propylamine chain.
  • Thiophen-3-yl vs. thiophen-2-yl substitution alters aromatic stacking interactions.
  • Applications : Thiophene derivatives are prevalent in drug discovery (e.g., antipsychotics, anticonvulsants) due to their electron-rich aromatic systems.

Phthalimide Derivatives (Indirect Comparison)

3-Chloro-N-phenyl-phthalimide
  • Structure : A phthalimide core with chloro and phenyl substituents.
  • Key Differences :
    • Phthalimides are rigid, planar structures, whereas oxalamides offer conformational flexibility.
    • Applications: Phthalimides are used in polymer synthesis (e.g., polyimides), whereas oxalamides are more common in bioactive molecules.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications References
N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide Oxalamide Cyclopentyl, 3-hydroxy-3-(thiophen-3-yl) Medicinal chemistry, materials N/A
Compound 10 Oxalamide Piperazine-dichlorophenyl, 5-methylpyrazole Neuroactive agents
a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol Aminopropanol Thiophen-2-yl, methylamino Drug intermediates
3-Chloro-N-phenyl-phthalimide Phthalimide Chloro, phenyl Polymer synthesis

Research Findings and Gaps

  • Synthetic Challenges : The hydroxy and thiophene groups in the target compound may complicate purification, necessitating techniques like silica gel chromatography or trituration, as seen in analogous oxalamides .
  • Biological Activity: No direct data are available, but thiophene-containing oxalamides may exhibit enhanced binding to enzymes or receptors due to aromatic interactions.
  • Toxicity Considerations: Hydroxypropyl-thiophene derivatives (e.g., cationic guar analogs) show low acute oral toxicity in rodents , but this cannot be extrapolated without specific studies.

Biological Activity

N1-cyclopentyl-N2-(3-hydroxy-3-(thiophen-3-yl)propyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. Its unique structure combines a cyclopentyl group with a thiophene moiety, which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H17N2O3SC_{13}H_{17}N_{2}O_{3}S, with a molecular weight of approximately 281.35 g/mol. The compound features an oxalamide backbone, which is known for its ability to form hydrogen bonds, potentially enhancing its interaction with biological targets.

PropertyValue
Molecular FormulaC13H17N2O3S
Molecular Weight281.35 g/mol
SolubilityModerate
Melting PointNot specified

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties. A study focused on the structure-activity relationship (SAR) of oxalamides found that modifications to the thiophene and cyclopentyl groups significantly affected cytotoxicity against various cancer cell lines. For instance, compounds with longer aliphatic chains or specific heterocycles showed enhanced activity against breast cancer cell lines MCF-7 and MDA-MB-468 .

The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cancer cell proliferation. The oxalamide structure may facilitate interactions with proteins involved in DNA repair and replication, leading to increased apoptosis in cancer cells. Studies have shown that related compounds can induce DNA damage, which is a critical pathway for antitumor activity .

Case Studies

  • Breast Cancer Inhibition : In vitro assays using the NCI-60 human tumor cell line panel demonstrated that this compound exhibited significant cytotoxicity against multiple cancer types, particularly breast cancer .
  • MmpL3 Inhibition : Recent investigations into MmpL3 inhibitors have highlighted the potential of thiophene-containing compounds in treating mycobacterial infections. These studies suggest that this compound may also possess antimicrobial properties through MmpL3 inhibition, which is crucial for mycobacterial cell wall synthesis .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. Preliminary data suggest moderate solubility and favorable metabolic stability, indicating a potential for oral bioavailability . However, further studies are needed to assess toxicity profiles and therapeutic windows.

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